

Cardiovascular Effects of Pholedrine Sulphate: A Technical Overview

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Compound of Interest

Compound Name: *Pholedrine sulphate*

Cat. No.: *B1366943*

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For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This technical guide provides an overview of the expected cardiovascular effects of **Pholedrine sulphate** at therapeutic doses. It is important to note that specific quantitative data from dedicated clinical trials on **Pholedrine sulphate** at therapeutic dosages are scarce in publicly available literature. Therefore, this document leverages data from a closely related sympathomimetic amine, ephedrine sulphate, to provide an illustrative understanding of the potential cardiovascular effects. The information presented herein is intended for research and informational purposes only and should not be considered a substitute for rigorous experimental investigation.

Introduction

Pholedrine, also known as 4-hydroxy-N-methylamphetamine, is a sympathomimetic amine that has been used clinically as a pressor agent to treat hypotension. As a substituted phenethylamine derivative, its pharmacological effects are mediated through the adrenergic system, leading to cardiovascular responses. Understanding the precise nature and magnitude of these effects at therapeutic doses is critical for its safe and effective use and for the development of novel cardiovascular drugs. This guide summarizes the known mechanism of action of **Pholedrine sulphate**, presents illustrative quantitative data on the cardiovascular effects of the related compound ephedrine sulphate, and provides a framework for experimental investigation.

Quantitative Data on Cardiovascular Effects (Illustrative Data from Ephedrine Sulphate)

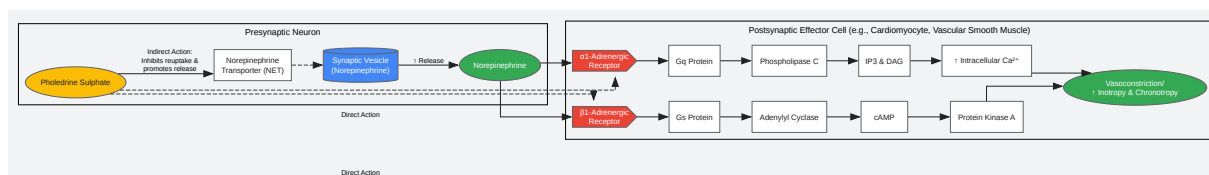
Due to the limited availability of specific quantitative data for **Pholedrine sulphate** at therapeutic doses, the following table summarizes the cardiovascular effects observed in a clinical study of orally administered ephedrine sulphate. Given the structural and pharmacological similarities between ephedrine and Pholedrine, these data can serve as a reasonable, albeit indirect, reference.

Parameter	Dosage of Ephedrine Sulphate	Observed Effect	Source
Heart Rate	0.25 mg/kg	Linear increase with a slope of 0.14% per µg/L of plasma concentration	[1]
0.5 mg/kg	Linear increase with a slope of 0.14% per µg/L of plasma concentration	[1]	
1.0 mg/kg	Linear increase with a slope of 0.14% per µg/L of plasma concentration	[1]	
Systolic Blood Pressure	0.25 mg/kg	Mean maximum predicted increase of 53.7%	[1]
0.5 mg/kg	Mean maximum predicted increase of 53.7%	[1]	
1.0 mg/kg	Mean maximum predicted increase of 53.7%	[1]	
Diastolic Blood Pressure	0.25 - 1.0 mg/kg	No significant concentration-effect relationship observed	[1]

Mechanism of Action and Signaling Pathway

Pholedrine sulphate is a sympathomimetic agent with both direct and indirect actions on adrenergic receptors.[2] Its primary mechanism involves the stimulation of α - and β -adrenergic receptors, leading to a cascade of intracellular events that mediate its cardiovascular effects.

Signaling Pathway of Pholedrine Sulphate



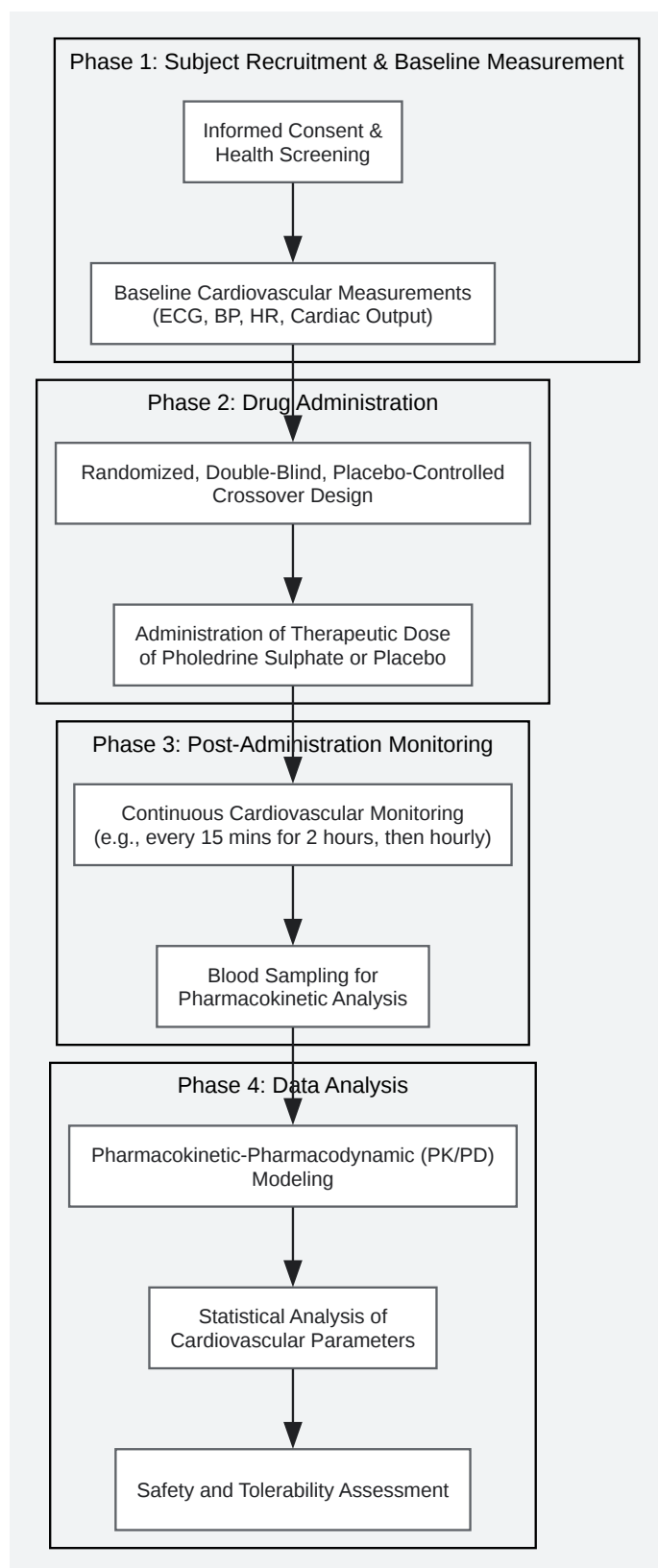
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Signaling pathway of **Pholedrine sulphate**.

Experimental Protocols

To rigorously assess the cardiovascular effects of **Pholedrine sulphate** at therapeutic doses, a well-controlled clinical trial is necessary. The following outlines a potential experimental workflow based on established methodologies for cardiovascular drug assessment.

Experimental Workflow for Assessing Cardiovascular Effects



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Experimental workflow for cardiovascular assessment.

Detailed Methodologies:

- **Subject Population:** Healthy adult volunteers, with stringent inclusion and exclusion criteria to minimize confounding variables.
- **Study Design:** A randomized, double-blind, placebo-controlled, crossover design is recommended to minimize bias and intra-subject variability. A sufficient washout period between treatments is crucial.
- **Drug Administration:** **Pholedrine sulphate** would be administered at a defined therapeutic dose, likely through oral or intravenous routes depending on the formulation and desired onset of action.
- **Cardiovascular Monitoring:**
 - **Electrocardiogram (ECG):** Continuous 12-lead ECG monitoring to assess heart rate, rhythm, and any potential arrhythmogenic effects.
 - **Blood Pressure:** Automated oscillometric or intra-arterial blood pressure monitoring for continuous and accurate measurements of systolic, diastolic, and mean arterial pressure.
 - **Cardiac Output:** Non-invasive methods such as impedance cardiography or pulse wave analysis can be used to measure cardiac output, stroke volume, and systemic vascular resistance.
- **Pharmacokinetic Sampling:** Serial blood samples should be collected at predefined time points to determine the plasma concentration of Pholedrine and its metabolites. This allows for the correlation of drug concentration with the observed cardiovascular effects (PK/PD modeling).
- **Data Analysis:** Statistical analysis should be performed to compare the cardiovascular parameters between the **Pholedrine sulphate** and placebo groups. PK/PD models can be developed to characterize the dose-response relationship.

Conclusion

Pholedrine sulphate, as a sympathomimetic amine, is expected to exert significant cardiovascular effects, primarily an increase in heart rate and blood pressure, at therapeutic doses. While direct quantitative data remains limited, insights from the closely related compound, ephedrine sulphate, provide a valuable framework for understanding its potential clinical profile. For a comprehensive characterization of **Pholedrine sulphate**'s cardiovascular effects, further well-controlled clinical studies employing rigorous methodologies are essential. Such studies will be instrumental in defining its therapeutic window and ensuring its safe application in clinical practice and in guiding future drug development efforts in the cardiovascular space.

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